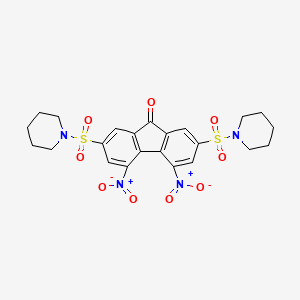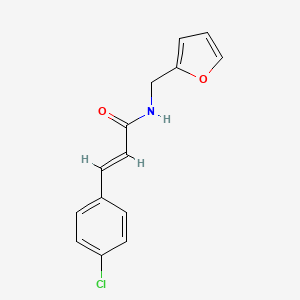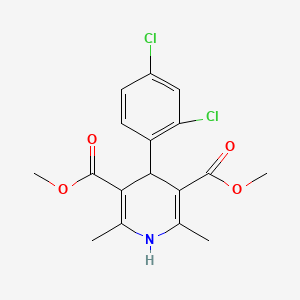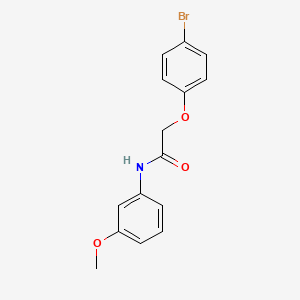
(3,6-Dichloro-1-benzothiophen-2-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperidine is a chemical compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a piperidine ring attached to a benzothiophene moiety, which is further substituted with two chlorine atoms at positions 3 and 6
Preparation Methods
The synthesis of 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperidine typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and a chlorinated benzene derivative.
Chlorination: The benzothiophene core is then chlorinated at positions 3 and 6 using reagents such as chlorine gas or N-chlorosuccinimide.
Attachment of the Piperidine Ring: The chlorinated benzothiophene is then reacted with piperidine in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide, to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: The chlorine atoms on the benzothiophene ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, in medicinal chemistry, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]piperidine can be compared with other benzothiophene derivatives, such as:
1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine: This compound has a similar structure but with a methyl group on the piperidine ring, which may alter its chemical properties and biological activity.
1-[(3,6-Dichloro-1-benzothien-2-yl)carbonyl]-piperazine: This compound contains a piperazine ring instead of a piperidine ring, which can affect its reactivity and interactions with biological targets.
3,6-Dichloro-1,2-benzenedithiol: Although not a direct analog, this compound shares the dichlorobenzene moiety and can be used in similar chemical reactions.
The uniqueness of 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperidine lies in its specific substitution pattern and the presence of the piperidine ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13Cl2NOS |
|---|---|
Molecular Weight |
314.2 g/mol |
IUPAC Name |
(3,6-dichloro-1-benzothiophen-2-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C14H13Cl2NOS/c15-9-4-5-10-11(8-9)19-13(12(10)16)14(18)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7H2 |
InChI Key |
ZVFAVILZFVDHFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4E)-5-methyl-2-phenyl-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700648.png)

![2-phenyl-N-(2,2,2-trichloro-1-{[3-(trifluoromethyl)phenyl]amino}ethyl)acetamide](/img/structure/B11700679.png)
![(4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700682.png)

![N'-[(E)-1H-indol-3-ylmethylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11700686.png)
![(4E)-5-methyl-4-[2-(4-methylphenyl)hydrazinylidene]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700690.png)
![(1E)-1-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine](/img/structure/B11700703.png)
![1-methyl-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11700708.png)


![2-bromo-6-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol](/img/structure/B11700730.png)
![N-[(4-bromophenyl)carbamothioyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B11700733.png)
